molecular formula C11H15FO B13708627 1-(tert-Butoxy)-2-fluoro-4-methylbenzene

1-(tert-Butoxy)-2-fluoro-4-methylbenzene

Katalognummer: B13708627
Molekulargewicht: 182.23 g/mol
InChI-Schlüssel: KOCMHVPPGNDLRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(tert-Butoxy)-2-fluoro-4-methylbenzene is an organic compound that features a tert-butoxy group, a fluorine atom, and a methyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(tert-Butoxy)-2-fluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-methylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via a substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butoxy)-2-fluoro-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(tert-Butoxy)-2-fluoro-4-methylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(tert-Butoxy)-2-fluoro-4-methylbenzene involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group for amines, allowing for selective reactions to occur. The fluorine atom can influence the compound’s reactivity and stability, while the methyl group can affect its steric properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(tert-Butoxy)-2-fluoro-4-methylbenzene is unique due to the combination of its tert-butoxy, fluorine, and methyl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C11H15FO

Molekulargewicht

182.23 g/mol

IUPAC-Name

2-fluoro-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,1-4H3

InChI-Schlüssel

KOCMHVPPGNDLRT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC(C)(C)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.